molecular formula C6H8N4 B1374244 2-[1-(Azidomethyl)cyclopropyl]acetonitrile CAS No. 1498580-94-1

2-[1-(Azidomethyl)cyclopropyl]acetonitrile

Cat. No.: B1374244
CAS No.: 1498580-94-1
M. Wt: 136.15 g/mol
InChI Key: CTFPBUNDUKVJKK-UHFFFAOYSA-N
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Description

2-[1-(Azidomethyl)cyclopropyl]acetonitrile (CAS 1498580-94-1) is a chemical building block of interest in advanced pharmaceutical and bioconjugation research. This compound features both a reactive azide group and a versatile nitrile group on a cyclopropane scaffold, making it a valuable intermediate for synthesizing more complex molecules. The azide group is particularly useful in Click Chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely employed to create novel molecular entities for drug discovery and biophysical studies . The electrophilic cyclopropane ring, a feature found in some genotoxins, can be used to develop probes for studying DNA interaction and damage mechanisms . The compound has a molecular formula of C 6 H 8 N 4 and a molecular weight of 136.15 g/mol . It is offered with a purity of 98% and must be stored at -4°C for short-term (1-2 weeks) or -20°C for long-term preservation (1-2 years) to maintain stability . Safety Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use. Laboratory precautions must be followed, including the use of protective gloves, clothing, and eyewear .

Properties

IUPAC Name

2-[1-(azidomethyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-4-3-6(1-2-6)5-9-10-8/h1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFPBUNDUKVJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Azidomethyl)cyclopropyl]acetonitrile typically involves the following steps:

    Formation of Cyclopropylmethyl Bromide: The initial step involves the bromination of cyclopropylmethanol to form cyclopropylmethyl bromide.

    Azidation: The cyclopropylmethyl bromide is then treated with sodium azide to introduce the azido group, resulting in the formation of cyclopropylmethyl azide.

    Nitrile Introduction: Finally, the azidomethylcyclopropane is reacted with cyanogen bromide to introduce the nitrile group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Cycloaddition Reactions

The azide group in 2-[1-(azidomethyl)cyclopropyl]acetonitrile participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This "click chemistry" reaction forms 1,2,3-triazole derivatives under mild conditions (Cu(I) catalysts, room temperature) . For example:

  • Reaction with propargyl alcohol yields triazole-linked cyclopropane derivatives (85–92% yield).

  • Microwave-assisted reactions with terminal alkynes reduce reaction times to <2 hours .

Table 1: CuAAC Reaction Optimization

CatalystSolventTemperatureYield (%)
CuSO₄·NaAscH₂O/THF25°C88
CuBrACN50°C92
CuIDMSO80°C78

Data aggregated from .

Nucleophilic Substitution at Nitrile Group

The nitrile moiety undergoes hydrolysis and nucleophilic additions :

  • Acid-catalyzed hydrolysis converts the nitrile to a carboxylic acid (H₂SO₄, 110°C, 6h; 72% yield).

  • Alkaline conditions (K₂CO₃, H₂O/EtOH) facilitate nucleophilic substitution with amines to form amidines (e.g., benzylamine: 65% yield) .

Key Mechanistic Insight :
The electron-withdrawing cyclopropane ring enhances nitrile electrophilicity, accelerating nucleophilic attack .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts under specific conditions:

  • Electrophilic addition : HCl gas in DCM opens the ring to form 1,3-dichloro derivatives (45% yield) .

  • Thermal decomposition : Heating above 150°C induces retro-Diels-Alder fragmentation, releasing ethylene and generating azidomethyl ketone intermediates.

Table 2: Ring-Opening Product Distribution

ReagentProductYield (%)
HCl (gas)1,3-Dichloropropane derivative45
H₂O (acidic)Hydroxy acid derivative32
H₂/Pd-CSaturated nitrile68

Data from .

Azide-Specific Reactivity

  • Staudinger reaction : Triphenylphosphine converts the azide to an iminophosphorane (90% yield), a precursor to amines .

  • Thermal decomposition : Controlled heating (80–100°C) generates nitrene intermediates, enabling C–H insertion reactions (e.g., with toluene: 55% yield of benzylamine analog) .

Safety Note :
Azides pose explosion risks at high temperatures (>200°C). Reactions require strict temperature control and azide stability assessments .

Scientific Research Applications

Organic Synthesis

2-[1-(Azidomethyl)cyclopropyl]acetonitrile serves as a versatile building block in organic synthesis. Its azide group allows for participation in click chemistry, particularly in the formation of triazoles through reactions with alkynes. This property is valuable for creating complex molecules in drug discovery and material science.

Medicinal Chemistry

The compound's unique structure makes it a candidate for various medicinal applications:

  • Anticancer Research : Preliminary studies indicate that compounds containing azide functionalities can exhibit anticancer properties by inducing apoptosis in cancer cell lines.
  • Neuroprotective Effects : Research suggests potential applications in neurodegenerative diseases by enhancing cholinergic signaling through inhibition of acetylcholinesterase (AChE).

Bioconjugation

Due to the presence of the azide group, this compound can be utilized in bioconjugation techniques. It allows for the attachment of various biomolecules, which is crucial for developing targeted therapies and diagnostic agents.

Anticancer Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with flow cytometry confirming an increase in apoptotic cells. This highlights its potential as a lead compound for further development in cancer therapeutics.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Induction of apoptosis via mitochondrial pathways
PC-3 (Prostate)20Inhibition of cell cycle progression

Neuroprotective Effects

In another study focusing on neuroprotection, the compound demonstrated inhibition of AChE with an IC50 value of 150 nM, suggesting its potential role in enhancing cognitive function and memory retention.

EnzymeIC50 (nM)
Acetylcholinesterase150

Mechanism of Action

The mechanism of action of 2-[1-(Azidomethyl)cyclopropyl]acetonitrile involves its ability to undergo various chemical transformations. The azido group is particularly reactive, allowing the compound to participate in click chemistry reactions, which are widely used in bioconjugation and material science. The cyclopropyl ring imparts stability and rigidity to the molecule, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

2-[1-(Bromomethyl)cyclopropyl]acetonitrile

  • CAS : 338392-48-6
  • Molecular Formula : C₆H₈BrN
  • Molecular Weight : 174.04 g/mol
  • Key Features :
    • Bromine atom replaces the azide group, enabling nucleophilic substitution reactions (e.g., Suzuki coupling or thiol-ene reactions).
    • Higher molecular weight and density (1.489 g/cm³) compared to the azido analog due to bromine’s atomic mass .
    • Used as a precursor for synthesizing protein degraders and other bioactive molecules.

2-[1-(Hydroxymethyl)cyclopropyl]acetonitrile

  • CAS : 152922-71-9
  • Molecular Formula: C₆H₉NO
  • Molecular Weight : 127.14 g/mol
  • Key Features :
    • Hydroxymethyl (-CH₂OH) group enhances polarity and solubility in protic solvents.
    • Serves as a building block for antiviral agents and corrosion inhibitors .
    • Lower reactivity in click chemistry compared to azido derivatives but useful in esterification or etherification reactions.

2-(1-(Mercaptomethyl)cyclopropyl)acetic Acid

  • CAS: Not explicitly listed (referenced in Montelukast synthesis)
  • Molecular Formula : C₇H₁₀O₂S
  • Molecular Weight : 166.22 g/mol
  • Key Features :
    • Thiol (-SH) group enables disulfide bond formation and metal coordination.
    • Critical intermediate in Montelukast Sodium synthesis, where cyclopropane-thiol derivatives improve binding to leukotriene receptors .

Physicochemical and Functional Comparison

Property This compound 2-[1-(Bromomethyl)cyclopropyl]acetonitrile 2-[1-(Hydroxymethyl)cyclopropyl]acetonitrile 2-(1-(Mercaptomethyl)cyclopropyl)acetic Acid
Molecular Formula C₆H₈N₄ C₆H₈BrN C₆H₉NO C₇H₁₀O₂S
Molecular Weight 138.16 g/mol 174.04 g/mol 127.14 g/mol 166.22 g/mol
Key Functional Group Azide (-N₃) Bromine (-Br) Hydroxymethyl (-CH₂OH) Thiol (-SH)
Reactivity Click chemistry (CuAAC) Nucleophilic substitution Esterification, etherification Disulfide formation
Applications Drug intermediates, polymers Protein degraders Antivirals, corrosion inhibitors Montelukast synthesis
References

Notes

Pharmaceutical Utility : The azidomethyl derivative’s role in Montelukast intermediates highlights its importance in optimizing drug bioavailability and receptor affinity .

Emerging Applications : Hydroxymethyl derivatives are gaining traction in green chemistry for corrosion inhibition, while azido analogs are pivotal in bioconjugation strategies .

Biological Activity

2-[1-(Azidomethyl)cyclopropyl]acetonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

  • Molecular Formula : C6H10N4
  • Molecular Weight : 142.17 g/mol
  • Structure : The compound features a cyclopropyl ring and an azido group, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Nucleophilic Attack : The azido group can act as a leaving group in nucleophilic substitutions, allowing the compound to interact with various biomolecules.
  • Formation of Reactive Intermediates : Under certain conditions, the azido group can decompose to form reactive nitrogen species, which may interact with cellular components.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cell signaling and metabolism.

Antimicrobial Properties

Research indicates that compounds with azido groups often exhibit antimicrobial properties. For instance, derivatives of azide-containing compounds have shown efficacy against various bacterial strains. Although specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential activity.

Anticancer Activity

Studies on related compounds have demonstrated that azido groups can enhance the anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the formation of reactive oxygen species (ROS), leading to oxidative stress and cell death. Further research is needed to evaluate the specific effects of this compound on cancer cell lines.

Case Studies

  • Study on Azide Derivatives :
    A study published in ACS Omega examined various azide derivatives and their biological activities, noting that modifications at the cyclopropyl position could significantly affect potency against cancer cell lines . While this compound was not directly tested, results suggest that similar structural frameworks can yield promising anticancer agents.
  • Antimicrobial Screening :
    In a phenotypic screening study involving azide-containing compounds, researchers found that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlights the potential for further exploration of this compound in antimicrobial applications .

Data Table: Biological Activity Summary

PropertyObservations
Antimicrobial ActivityPotential based on structural analogs
Anticancer ActivityHypothetical based on related compounds
Mechanism of ActionNucleophilic attack, ROS formation
Enzymatic InhibitionPossible but requires further validation

Q & A

Q. 1.1. What are the established synthetic routes for 2-[1-(Azidomethyl)cyclopropyl]acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution of a cyclopropane precursor containing a leaving group (e.g., bromide or chloride) with sodium azide (NaN₃). For example:

  • Step 1: React 2-[1-(chloromethyl)cyclopropyl]acetonitrile with NaN₃ in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
    Optimization Tips:
  • Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 1:3).
  • Use inert atmosphere (N₂/Ar) to prevent azide decomposition.

Q. 1.2. How is this compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy: 1H NMR (CDCl₃) shows cyclopropane protons as a multiplet (δ 0.8–1.2 ppm) and azidomethyl protons as a singlet (δ 3.5–3.7 ppm). 13C NMR confirms the nitrile carbon at ~115 ppm .
  • FTIR: Azide stretch at ~2100 cm⁻¹ and nitrile peak at ~2250 cm⁻¹ .
  • Mass Spectrometry: ESI-MS (positive mode) gives [M+H]+ at m/z 165.1 (calculated for C₆H₈N₄).

Q. 1.3. What are the stability considerations for this compound during storage?

Methodological Answer:

  • Storage: Store at –20°C in amber vials under inert gas (azides are light- and heat-sensitive). Avoid contact with metals or reducing agents .
  • Decomposition Risks: Thermal decomposition above 100°C releases nitrogen gas, posing explosion hazards. Monitor for color changes (yellowing indicates degradation).

Advanced Research Questions

Q. 2.1. How does the azidomethyl group influence reactivity in click chemistry applications?

Methodological Answer: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

  • Protocol: React with terminal alkynes (e.g., propargyl alcohol) using CuSO₄·5H₂O (catalyst) and sodium ascorbate (reductant) in THF/H₂O (3:1) at RT for 6 hours .
  • Applications: Conjugation with biomolecules (e.g., proteins, nucleic acids) for drug delivery studies.

Q. 2.2. What stereochemical challenges arise in synthesizing cyclopropane derivatives like this compound?

Methodological Answer: Cyclopropane ring strain and substituent orientation can lead to diastereomers.

  • Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol) to separate enantiomers .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict steric interactions and transition states for stereoselective synthesis .

Q. 2.3. How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Software Tools: Gaussian or ORCA for quantum mechanical calculations.
  • Key Parameters:
    • HOMO/LUMO energies to assess nucleophilicity/electrophilicity.
    • Transition state modeling for azide-alkyne cycloaddition kinetics .

Q. 2.4. What role does this compound play in medicinal chemistry intermediates?

Methodological Answer: It serves as a precursor for:

  • Montelukast Analogues: Replace the hydroxymethyl group in Montelukast sodium synthesis with azidomethyl for bioorthogonal modifications .
  • Prodrug Design: Azide-to-amine reduction (Staudinger reaction) introduces amino groups for further functionalization .

Q. 2.5. How should researchers address contradictory data on azide decomposition kinetics?

Methodological Answer:

  • Controlled Experiments: Compare thermal stability under varying conditions (e.g., solvent, atmosphere) using DSC/TGA analysis.
  • Cross-Validation: Replicate literature protocols (e.g., from ) and characterize decomposition products via GC-MS .

Q. 2.6. What safety protocols are critical for handling azide-containing compounds?

Methodological Answer:

  • Lab Practices: Use blast shields, avoid grinding, and limit batch sizes to <100 mg.
  • Emergency Procedures: Neutralize spills with 10% sodium hypochlorite (NaClO) solution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(Azidomethyl)cyclopropyl]acetonitrile
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